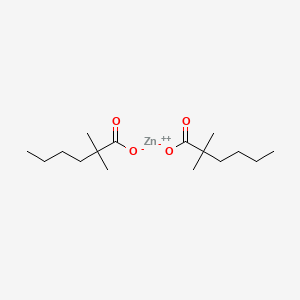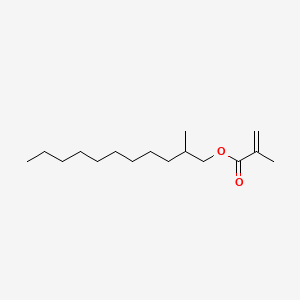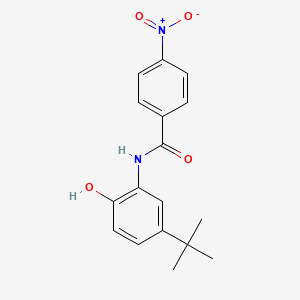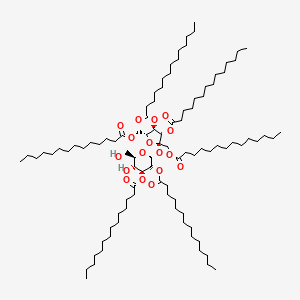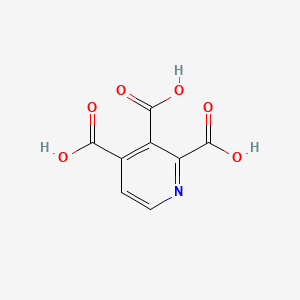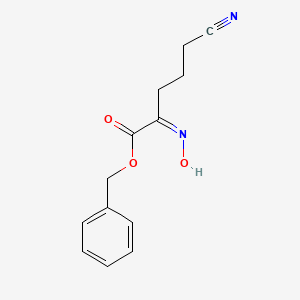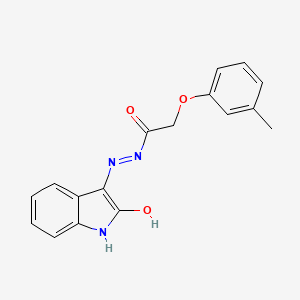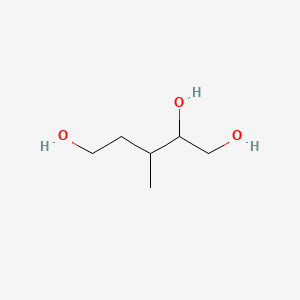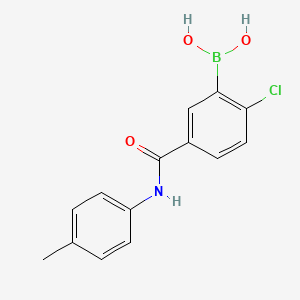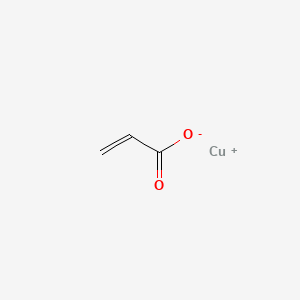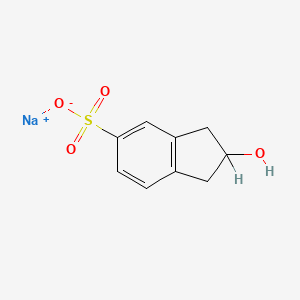
Lead hydroxide phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead hydroxide phosphate is an inorganic compound with the chemical formula Pb₃(PO₄)₂·Pb(OH)₂. It is a white, crystalline solid that is insoluble in water but soluble in nitric acid and fused alkali metal hydroxides. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead hydroxide phosphate can be synthesized by reacting lead(II) hydroxide with orthophosphoric acid. The reaction is as follows: [ 3Pb(OH)_2 + 2H_3PO_4 \rightarrow Pb_3(PO_4)_2 + 6H_2O ] This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, this compound is produced by mixing lead(II) nitrate with sodium phosphate in an aqueous solution. The resulting precipitate is then filtered, washed, and dried to obtain the final product. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Lead hydroxide phosphate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate or chloride ions, it forms insoluble lead sulfate or lead chloride.
Acid-Base Reactions: It reacts with strong acids like nitric acid to form soluble lead nitrate and phosphoric acid.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like hydrogen gas under high temperatures.
Substitution: It undergoes substitution reactions with halides to form lead halides.
Major Products Formed:
Lead Sulfate (PbSO₄): Formed when reacting with sulfuric acid.
Lead Chloride (PbCl₂): Formed when reacting with hydrochloric acid.
Scientific Research Applications
Lead hydroxide phosphate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for other lead compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of lead toxicity.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of pigments, ceramics, and as a stabilizer in plastics.
Mechanism of Action
The mechanism by which lead hydroxide phosphate exerts its effects involves the interaction with biological molecules and cellular components. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, cellular damage, and interference with cellular signaling pathways. The compound’s toxicity is primarily due to the lead ions it releases, which can accumulate in tissues and organs, causing various health issues .
Comparison with Similar Compounds
Lead(II) Phosphate (Pb₃(PO₄)₂): Similar in composition but lacks the hydroxide component.
Lead(II) Chloride (PbCl₂): A lead compound that forms under different conditions and has distinct properties.
Lead(II) Sulfate (PbSO₄): Another lead compound with different solubility and reactivity characteristics.
Uniqueness: Lead hydroxide phosphate is unique due to its specific chemical structure, which includes both phosphate and hydroxide groups. This gives it distinct properties and reactivity compared to other lead compounds. Its ability to participate in both acid-base and precipitation reactions makes it versatile for various applications.
Properties
CAS No. |
12207-55-5 |
|---|---|
Molecular Formula |
HO5PPb2 |
Molecular Weight |
5.3e+02 g/mol |
IUPAC Name |
lead(2+);hydroxide;phosphate |
InChI |
InChI=1S/H3O4P.H2O.2Pb/c1-5(2,3)4;;;/h(H3,1,2,3,4);1H2;;/q;;2*+2/p-4 |
InChI Key |
RVSFRSNANSEBKV-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Pb+2].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


